
N-Benzylidene-2-propynylamine
Overview
Description
N-Benzylidene-2-propynylamine: is an organic compound with the molecular formula C10H9N and a molecular weight of 143.19 g/mol . It is characterized by its yellow oil form and is soluble in solvents such as chloroform and methanol . This compound is primarily used as an intermediate in the synthesis of various drugs and pesticides .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Benzylidene-2-propynylamine can be synthesized through the condensation reaction of benzaldehyde with propargylamine . The reaction typically occurs under mild conditions, with the use of a suitable solvent like ethanol or methanol, and may require a catalyst such as an acid or base to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: N-Benzylidene-2-propynylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmacological Applications
N-Benzylidene-2-propynylamine has shown promise in various pharmacological studies, particularly in the realm of anticonvulsant activity. Research indicates that derivatives of this compound can exhibit significant effects on sodium channels, which are crucial in the treatment of neurological disorders.
Case Study: Anticonvulsant Activity
- A study demonstrated that certain derivatives of this compound showed enhanced anticonvulsant properties compared to traditional medications like phenobarbital. These compounds were effective in models such as the maximal electroshock seizure (MES) test, with effective doses (ED50) lower than those of established drugs .
- The structure-activity relationship (SAR) analysis revealed that specific substituents at the benzylamide site significantly influenced anticonvulsant efficacy. Electron-withdrawing groups were found to retain activity, while electron-donating groups diminished it .
Synthetic Applications
This compound serves as a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it a useful building block for synthesizing more complex molecules.
Synthetic Pathways:
- Ugi Reaction: Recent advancements have employed this compound in Ugi cascade reactions to synthesize 3-pyrrolin-2-one scaffolds. These compounds have shown anti-proliferative effects against prostate cancer cells, indicating potential therapeutic uses .
- Catalytic Applications: The compound has been utilized as a catalyst in various reactions, enhancing yields and selectivity in synthetic processes.
Catalytic Applications
The catalytic properties of this compound have been explored in several chemical reactions, demonstrating its utility in promoting organic transformations.
Key Findings:
- Research indicates that this compound can act as an effective Lewis acid catalyst, facilitating reactions under mild conditions and improving reaction efficiency .
- Its role in catalysis extends to applications in organic synthesis where it aids in the formation of carbon-carbon bonds and other functional groups, showcasing its versatility as a reagent .
Data Summary Table
Mechanism of Action
The mechanism of action of N-Benzylidene-2-propynylamine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
- N-Benzylidenebenzylamine
- N-Benzylidenepropargylamine
- N-Benzylidene-2-aminopyridine
Comparison: N-Benzylidene-2-propynylamine is unique due to its propynyl group, which imparts distinct reactivity and properties compared to other similar compounds. For instance, N-Benzylidenebenzylamine lacks the alkyne functionality, making it less reactive in certain types of chemical reactions .
Biological Activity
N-Benzylidene-2-propynylamine, an organic compound with the molecular formula C10H9N and a molecular weight of 143.19 g/mol, has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential applications in various fields.
Overview of Biological Activity
This compound exhibits significant biological activities that make it a subject of interest in pharmacological research. Key areas of investigation include:
- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties, potentially inhibiting the growth of various pathogens.
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer effects, although detailed mechanisms and efficacy require further exploration.
- Enzyme Inhibition : The compound is known to interact with specific enzymes, acting as an inhibitor by binding to their active sites, which can block their activity and influence various biochemical pathways .
The mechanism of action for this compound primarily involves its interactions with cellular receptors and enzymes. These interactions can influence signal transduction pathways, leading to various biological effects. For instance:
- Enzyme Inhibition : It acts as a competitive inhibitor for certain enzymes, thereby altering metabolic pathways.
- Receptor Interaction : The compound may modulate receptor activity, affecting neurotransmitter systems and contributing to its potential therapeutic effects .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Key Features |
---|---|
N-Benzylidenebenzylamine | Lacks alkyne functionality; less reactive |
N-Benzylidenepropargylamine | Similar structure but different reactivity profile |
N-Benzylidene-2-aminopyridine | Different heterocyclic structure affecting activity |
This comparison highlights how the propynyl group in this compound contributes to its distinct reactivity and biological properties compared to its analogs.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
-
Antimicrobial Efficacy :
- A study demonstrated that this compound inhibited the growth of specific bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.
-
Anticancer Activity :
- Research indicated that this compound showed cytotoxic effects on cancer cell lines in vitro. The study suggested that further investigation into its mechanism could reveal more about its potential as an anticancer drug.
- Enzyme Interaction Studies :
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-Benzylidene-2-propynylamine with high purity and yield?
Synthesis of this compound requires careful optimization of reaction conditions. A typical method involves the condensation of 2-propynylamine with benzaldehyde derivatives under acidic catalysis (e.g., acetic acid). Key parameters include:
- Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and byproduct formation.
- Solvent selection : Polar aprotic solvents like DMF or THF improve solubility of intermediates.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product from unreacted amines or aldehyde residues .
- Validation : Purity should be confirmed via HPLC (>95%) and NMR spectroscopy (e.g., disappearance of aldehyde proton signals at δ 9–10 ppm) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
A multi-technique approach is recommended:
- ¹H/¹³C NMR : Identify imine (C=N) protons (δ 8.2–8.5 ppm) and triple bond signals (C≡C, δ 2.1–2.3 ppm).
- FT-IR : Confirm C≡C stretching (2100–2260 cm⁻¹) and C=N vibrations (1620–1680 cm⁻¹).
- Mass spectrometry (ESI-MS) : Detect molecular ion peaks ([M+H]⁺) and fragmentation patterns to rule out dimerization.
- X-ray crystallography (if crystalline): Resolve stereoelectronic effects on the imine moiety .
Q. How can researchers assess the stability of this compound under varying storage conditions?
Stability studies should include:
- Thermal stability : TGA/DSC analysis to determine decomposition temperatures.
- Light sensitivity : Accelerated degradation under UV/visible light (e.g., 48-hour exposure at 365 nm) with HPLC monitoring.
- Humidity control : Storage at 40°C/75% RH for 4 weeks to assess hydrolysis of the imine bond.
- Solution stability : Monitor absorbance changes (λmax ~250–300 nm) in DMSO or aqueous buffers .
Advanced Research Questions
Q. How can conflicting data on the reactivity of this compound in cycloaddition reactions be resolved?
Discrepancies in reaction outcomes (e.g., [3+2] vs. [4+2] cycloadditions) may arise from:
- Electronic effects : Electron-withdrawing substituents on the benzylidene group favor [3+2] pathways by polarizing the C≡C bond.
- Solvent polarity : High-polarity solvents stabilize zwitterionic intermediates in Huisgen reactions.
- Catalyst screening : Test transition-metal catalysts (e.g., Cu(I), Ru(II)) to modulate regioselectivity.
Q. What strategies can address low reproducibility in catalytic applications of this compound?
Reproducibility issues often stem from:
- Trace moisture : Use molecular sieves or anhydrous solvents to prevent hydrolysis.
- Metal impurities : Pre-treat reaction vessels with chelating agents (e.g., EDTA).
- Kinetic vs. thermodynamic control : Vary reaction time and temperature (e.g., 24 hours at 25°C vs. 2 hours at 80°C) to isolate dominant products.
Q. How can substituent effects on this compound’s bioactivity be systematically studied?
To establish structure-activity relationships (SAR):
- Design : Synthesize derivatives with para-substituted benzyl groups (e.g., -NO₂, -OCH₃, -CF₃).
- Assays :
- Antioxidant activity : DPPH radical scavenging (IC₅₀ values).
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., IC₅₀ via fluorescence polarization).
- Data analysis : Use multivariate regression to correlate Hammett σ values with bioactivity .
Q. What experimental designs are optimal for probing non-covalent interactions in this compound complexes?
- Crystallography : Co-crystallize with host molecules (e.g., cucurbiturils) to visualize π-π or CH-π interactions.
- Spectroscopy :
- Fluorescence quenching : Titrate with electron-deficient aromatics (e.g., nitrobenzene).
- NMR titration : Monitor chemical shift changes in NOESY or ROESY experiments.
- Computational modeling : AIM (Atoms in Molecules) analysis to quantify interaction energies .
Q. Methodological Notes
- Contradictory data : Always cross-validate using orthogonal techniques (e.g., XRD + DFT for structural ambiguities) .
- Ethical compliance : For biological studies, adhere to protocols for human/animal subject research (e.g., IRB approval, informed consent) .
- Data reporting : Include raw spectra, crystallographic CIF files, and statistical analyses in supplementary materials .
Properties
IUPAC Name |
1-phenyl-N-prop-2-ynylmethanimine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-2-8-11-9-10-6-4-3-5-7-10/h1,3-7,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPOHBCBQQCLOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN=CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400248 | |
Record name | N-Benzylidene-2-propynylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57734-99-3 | |
Record name | N-Benzylidene-2-propynylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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